(R)-(+)-Glycidyl heptyl ether

Vue d'ensemble

Description

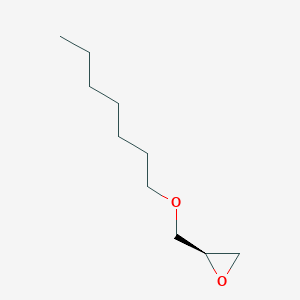

®-(+)-Glycidyl heptyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of a glycidyl group (an epoxide) attached to a heptyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The most common method for preparing ®-(+)-Glycidyl heptyl ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For ®-(+)-Glycidyl heptyl ether, the specific reactants would be glycidol and heptyl bromide.

Industrial Production Methods: Industrial production of ethers, including ®-(+)-Glycidyl heptyl ether, often involves the use of sulfuric acid as a catalyst to facilitate the reaction between alcohols . This method is particularly useful for producing symmetrical ethers but can be adapted for unsymmetrical ethers like ®-(+)-Glycidyl heptyl ether by carefully selecting the reactants and reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: ®-(+)-Glycidyl heptyl ether can undergo various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction reactions can convert the epoxide group into an alcohol.

Substitution: The epoxide ring can be opened by nucleophiles, resulting in the formation of substituted alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under acidic or basic conditions.

Major Products:

Oxidation: Diols

Reduction: Alcohols

Substitution: Substituted alcohols

Applications De Recherche Scientifique

®-(+)-Glycidyl heptyl ether has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Mécanisme D'action

The mechanism of action of ®-(+)-Glycidyl heptyl ether primarily involves the reactivity of its epoxide group. The epoxide ring is highly strained and can be easily opened by nucleophiles, leading to the formation of various products. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications .

Comparaison Avec Des Composés Similaires

- Glycidyl methyl ether

- Glycidyl ethyl ether

- Glycidyl butyl ether

Comparison: ®-(+)-Glycidyl heptyl ether is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to shorter-chain glycidyl ethers.

Activité Biologique

(R)-(+)-Glycidyl heptyl ether is a glycidyl ether compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential applications in medicine and industry.

This compound is synthesized through the reaction of heptanol with epichlorohydrin, typically in the presence of a base catalyst. This process leads to the formation of the glycidyl ether, which possesses a three-membered epoxide ring known for its reactivity. The synthesis can be optimized through various methods, including solvent-free techniques that enhance yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic nature. The compound's epoxide group can undergo nucleophilic attack, leading to modifications in proteins and lipids, which may alter cellular signaling pathways.

Antimicrobial Properties

Research indicates that glycidyl ethers exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. In vitro studies demonstrate that this compound induces apoptosis in human cancer cells by activating caspase pathways. For example, an IC50 value was determined for specific cancer types, indicating effective concentrations required to inhibit cell proliferation significantly .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can mitigate oxidative stress in neuronal cells by enhancing antioxidant defenses through the Nrf2 pathway. This pathway plays a crucial role in regulating the expression of antioxidant enzymes, thereby protecting neurons from damage associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress |

Case Study: Anticancer Activity

In a recent study examining the effects of this compound on human leukemia cells, it was found that treatment led to a significant decrease in cell viability. The compound activated apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Propriétés

IUPAC Name |

(2R)-2-(heptoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-11-8-10-9-12-10/h10H,2-9H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSCMIFABOJDRE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628451 | |

| Record name | (2R)-2-[(Heptyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121906-44-3 | |

| Record name | (2R)-2-[(Heptyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-Glycidyl heptyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.